molecular formula C10H4F6N2S B12451785 6-(2-Thienyl)-2,4-bis(trifluoromethyl)pyrimidine

6-(2-Thienyl)-2,4-bis(trifluoromethyl)pyrimidine

Cat. No.: B12451785
M. Wt: 298.21 g/mol
InChI Key: MIXAWDWSEXAZSS-UHFFFAOYSA-N
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Description

6-(2-Thienyl)-2,4-bis(trifluoromethyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a thienyl group at the 6-position and two trifluoromethyl groups at the 2- and 4-positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Thienyl)-2,4-bis(trifluoromethyl)pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of thiophene with a halogenated pyrimidine in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents may be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-(2-Thienyl)-2,4-bis(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

6-(2-Thienyl)-2,4-bis(trifluoromethyl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2-Thienyl)-2,4-bis(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-Thienyl)-2,4-bis(trifluoromethyl)pyrimidine is unique due to the combination of the thienyl group and the trifluoromethyl groups, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H4F6N2S

Molecular Weight

298.21 g/mol

IUPAC Name

4-thiophen-2-yl-2,6-bis(trifluoromethyl)pyrimidine

InChI

InChI=1S/C10H4F6N2S/c11-9(12,13)7-4-5(6-2-1-3-19-6)17-8(18-7)10(14,15)16/h1-4H

InChI Key

MIXAWDWSEXAZSS-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CC(=NC(=N2)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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